Comparative Bioavailability of Tocofersolan vs. α-Tocopheryl Acetate in Chylomicron Retention Disease
In patients with Chylomicron Retention Disease (CMRD), a condition of severe fat malabsorption, the oral bioavailability of tocofersolan is substantially higher than that of α-tocopheryl acetate, a common vitamin E supplement [1].
| Evidence Dimension | Oral Bioavailability (%) |
|---|---|
| Target Compound Data | 24.7% |
| Comparator Or Baseline | α-Tocopheryl acetate: 11.4% |
| Quantified Difference | 2.17-fold higher bioavailability |
| Conditions | Patients with Chylomicron Retention Disease (CMRD) |
Why This Matters
This data justifies the selection and procurement of tocofersolan over standard vitamin E acetate for formulating oral supplements intended for patients with CMRD or other severe fat malabsorption syndromes, ensuring therapeutic vitamin E levels are achieved.
- [1] Cuerq, C., Bordat, C., Halimi, C., Blond, E., Nowicki, M., Peretti, N., & Reboul, E. (2020). Comparison of α-Tocopherol, α-Tocopherol Acetate, and α-Tocopheryl Polyethylene Glycol Succinate 1000 Absorption by Caco-2 TC7 Intestinal Cells. Nutrients, 13(1), 129. View Source
